4-(2,2-Difluoroethoxy)-2-methylpyrimidine
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Overview
Description
4-(2,2-Difluoroethoxy)-2-methylpyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The presence of the difluoroethoxy group in this compound introduces unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with 2,2-difluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution on the pyrimidine ring . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial due to the handling of reactive intermediates and the need for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methylpyrimidine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: Another compound with a difluoroethoxy group, used in different contexts.
2-(2,2-Difluoroethoxy)-4-methylpyrimidine: A closely related compound with similar applications
Uniqueness
4-(2,2-Difluoroethoxy)-2-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in research and industry.
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-5-10-3-2-7(11-5)12-4-6(8)9/h2-3,6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREGFCIWRVETIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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